molecular formula C7H9BrN2O2 B1367694 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 925200-46-0

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1367694
CAS RN: 925200-46-0
M. Wt: 233.06 g/mol
InChI Key: QLKVMBIXWIDBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains a bromine atom, which is attached to the pyrazole ring .

Scientific Research Applications

Comprehensive Analysis of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” Applications in Scientific Research:

Antibacterial Properties

Pyrazole derivatives have been recognized for their antibacterial properties. The specific structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” may contribute to its effectiveness against bacterial strains, potentially offering a new avenue for antibiotic development .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is another significant area of research. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .

Anti-cancer Research

Pyrazole scaffolds are being investigated for their anti-cancer properties. The unique substituents on the pyrazole ring, such as the bromo and methyl groups in “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, may play a role in targeting cancer cells .

Analgesic Effects

The analgesic effects of pyrazole derivatives make them candidates for pain relief medication research. The specific compound could be studied for its pain-relieving potential .

Anticonvulsant Applications

Research into anticonvulsant drugs often includes pyrazole derivatives. “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might offer new insights into seizure management .

Anthelmintic Uses

The anthelmintic activity of pyrazoles suggests they could be effective against parasitic worms. This particular compound’s structure could be key to developing new anthelmintic drugs .

Antioxidant Capabilities

Pyrazole compounds have shown antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The bromo and methyl groups on “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might enhance these properties .

Herbicidal Potential

The herbicidal activity of pyrazoles indicates their use in agriculture to control weeds. This compound’s specific makeup could lead to the development of new herbicides .

properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVMBIXWIDBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585892
Record name 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925200-46-0
Record name 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.